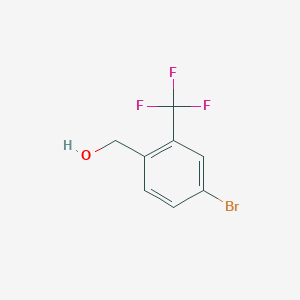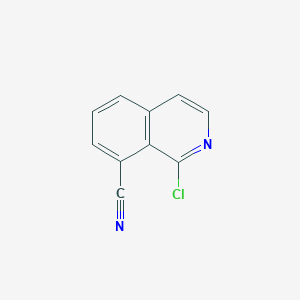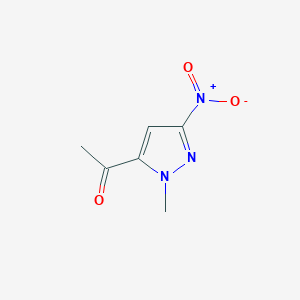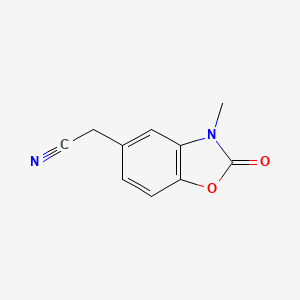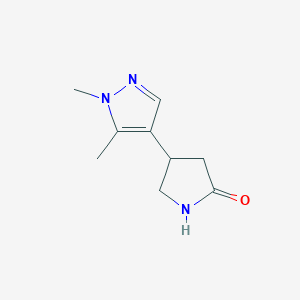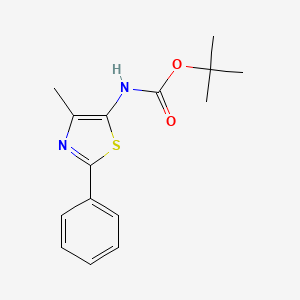
tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate
Overview
Description
Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a thiazole ring, and a carbamate functional group
Mechanism of Action
Mode of Action
It’s worth noting that the compound’s structure contains a thiazole ring, which is known to interact with various biological targets through different mechanisms, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The compound’s polar structure suggests that it may have good solubility in polar solvents, which could potentially influence its absorption and distribution .
Biochemical Analysis
Biochemical Properties
Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, this compound interacts with β-secretase, an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer’s disease .
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of acetylcholinesterase can enhance cholinergic signaling, leading to improved cognitive function. Moreover, its interaction with β-secretase can reduce the formation of amyloid-beta peptides, potentially mitigating the progression of Alzheimer’s disease . These effects highlight the compound’s potential therapeutic applications in neurodegenerative disorders.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and enhanced neurotransmission. Additionally, the compound inhibits β-secretase by binding to its active site, reducing the production of amyloid-beta peptides . These molecular interactions underline the compound’s potential as a therapeutic agent for neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that its inhibitory effects on acetylcholinesterase and β-secretase are sustained, suggesting its potential for chronic therapeutic use
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits acetylcholinesterase and β-secretase, leading to improved cognitive function and reduced amyloid-beta production . At high doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . The compound interacts with cytochrome P450 enzymes, which play a crucial role in its biotransformation. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in target tissues, such as the brain, are critical for its therapeutic efficacy. Understanding these transport and distribution mechanisms is essential for optimizing its delivery and effectiveness.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the endoplasmic reticulum and lysosomes, through targeting signals and post-translational modifications These localizations influence its interactions with biomolecules and its overall biochemical effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of a thiazole derivative with tert-butyl carbamate. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an amine to form the desired carbamate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yields and purity of the final product. This often involves the use of controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar functional groups.
Phenylthiazole derivatives: Compounds with similar thiazole rings but different substituents.
N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate: Lacks the tert-butyl group but has a similar core structure.
Uniqueness
Tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate is unique due to the combination of its tert-butyl group, thiazole ring, and carbamate functionality. This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .
Properties
IUPAC Name |
tert-butyl N-(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-10-12(17-14(18)19-15(2,3)4)20-13(16-10)11-8-6-5-7-9-11/h5-9H,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISOBSGFPJMBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




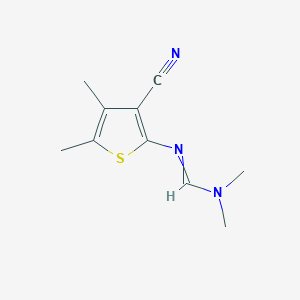
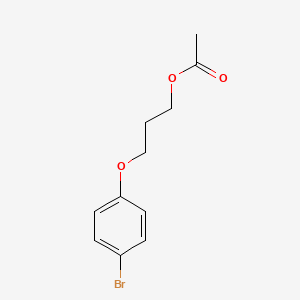
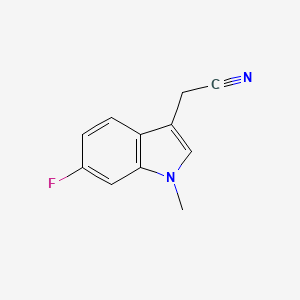
![{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1378537.png)


